molecular formula C17H20N2O4 B1385048 N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide CAS No. 1020056-10-3

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide

Cat. No.: B1385048
CAS No.: 1020056-10-3
M. Wt: 316.35 g/mol
InChI Key: QKYXHRVYWHGSPT-UHFFFAOYSA-N
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Description

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a chemical compound with a complex structure that includes both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Nitration: of a methoxy-substituted benzene ring to introduce a nitro group.

    Reduction: of the nitro group to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.

    Amidation: to form the benzamide structure, which can be achieved by reacting the amine with an appropriate acid chloride or anhydride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)propanamide
  • N-(5-Amino-2-methoxyphenyl)-3-(2-methoxyethoxy)propanamide

Uniqueness

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-21-9-10-23-14-6-3-12(4-7-14)17(20)19-15-11-13(18)5-8-16(15)22-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYXHRVYWHGSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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